

Comprehensive Spectroscopic Guide: 2,3-Difluoro-5-methylbenzoic Acid[1]

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Compound of Interest

Compound Name:	2,3-Difluoro-5-methylbenzoic acid
CAS No.:	1003709-96-3
Cat. No.:	B1437853

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Part 1: Executive Summary & Molecular Identity[1]

2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK pathways) and advanced agrochemicals.[1] Its unique substitution pattern—ortho-difluorination combined with a meta-methyl group—imparts specific metabolic stability and lipophilicity profiles to final drug candidates.[1]

This guide provides a rigorous technical breakdown of its spectroscopic signature, establishing a self-validating analytical framework for identification and purity assessment.

Chemical Identity Table



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Part 2: Molecular Characterization Strategy

To ensure scientific integrity, the characterization workflow must follow a logical "Causality Chain"—from synthesis to final release. The following diagram illustrates the critical path for validating this specific isomer, distinguishing it from common impurities like 2,4-difluoro or 3-methyl-benzoic acid derivatives.



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Caption: Analytical workflow prioritizing NMR for isomer differentiation due to the high likelihood of regioisomers in fluorination chemistry.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the 2,3-difluoro substitution pattern from 2,4- or 2,5-isomers.[1] The presence of two non-equivalent aromatic protons with distinct coupling constants to fluorine nuclei is the diagnostic fingerprint.

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Note: Values are calculated based on substituent chemical shift additivity rules (Holleman/Z-score).



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^{19}F NMR Data (376 MHz, DMSO- d_6)

Fluorine NMR is critical for this compound.[1] The two fluorine atoms are vicinal (adjacent), leading to a characteristic "roofing" effect or strong coupling.

- F-3 (δ -138 to -142 ppm): Triplet-like or ddd.[1] Coupled to F-2 (Hz) and H-4 (Hz).[1]
- F-2 (δ -140 to -145 ppm): Multiplet. Coupled to F-3 (Hz) and H-6 (Hz).[1]

Expert Insight: In 2,3-difluoro systems, the

coupling (~20-22 Hz) is a definitive marker.^[1] If you observe a (~5-10 Hz), you likely have the 2,4- or 2,5- isomer impurity.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" ID test.^[1]



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Mass Spectrometry (MS)^[1]

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode $[M-H]^-$.
- Molecular Ion: m/z 171.0 $[M-H]^-$.
- Fragmentation Pattern:
 - m/z 171: Parent Ion.
 - m/z 127: $[M - CO_2]^-$ (Decarboxylation).^[1]
 - m/z 107: $[M - CO_2 - HF]^-$ (Deep fragmentation, typical in fluorinated aromatics).^[1]

Part 4: Experimental Protocols

NMR Sample Preparation (Standard Operating Procedure)

To ensure reproducibility of the shifts listed above:

- Mass: Weigh 10-15 mg of **2,3-Difluoro-5-methylbenzoic acid**.
- Solvent: Add 0.6 mL DMSO-d₆ (99.8% D).[1] Note: CDCl₃ is not recommended due to poor solubility and dimerization effects shifting the COOH peak.
- Vessel: Transfer to a clean, dry 5mm NMR tube.
- Acquisition:
 - Temperature: 298 K (25°C).
 - Scans: 16 (¹H), 64+ (¹³C/¹⁹F).
 - Reference: Calibrate residual DMSO quintet to 2.50 ppm.

HPLC Purity Method (Reverse Phase)

For quantitative purity assessment (>98% requirement).

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (Amide/Aromatic absorption) and 254 nm.

- Retention Time: Expect elution ~5.5 - 6.5 min (moderately lipophilic due to F and Me groups).[1]

Part 5: References & Authority[1]

- Chemical Identity & CAS:AA Blocks & Pharmaffiliates Database. Entry for CAS 1003709-96-3.[1][2][3][4]
- Synthesis Context:Zhang et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid" (Analogous chemistry).[1][5][6] Journal of Chemical Research, 2020.[5]
- NMR Prediction Logic:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for Z-score additivity rules).
- General Fluorine Coupling Constants:Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Source for

and

coupling ranges).

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 2,3-Difluoro-5-methylbenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437853#spectroscopic-data-for-2-3-difluoro-5-methylbenzoic-acid>]

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